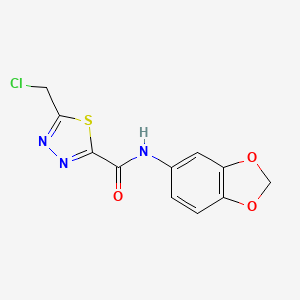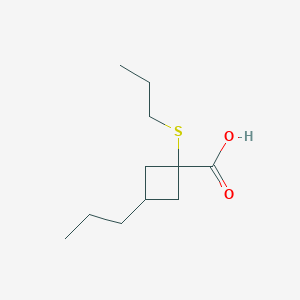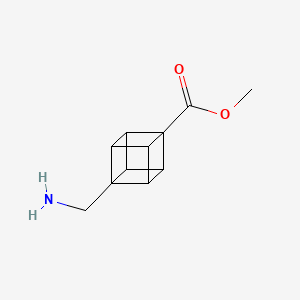
Methyl 8-(aminomethyl)cubane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-(aminomethyl)cubane-1-carboxylate: is a derivative of cubane, a highly strained cubic hydrocarbon with the molecular formula C₈H₈.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-(aminomethyl)cubane-1-carboxylate typically involves the functionalization of cubane derivatives. One common approach is the conversion of cubane carboxylic acids to the desired ester through esterification reactions. For example, the Hofer–Moest reaction under flow conditions has been used to achieve oxidative decarboxylative ether formation . Additionally, programmable synthesis methods involving C–H metalation and arylation have been developed to introduce various substituents onto the cubane scaffold .
Industrial Production Methods: Industrial production of cubane derivatives, including this compound, often relies on large-scale synthesis of cubane precursors such as 1,4-cubanedicarboxylic acid. These precursors can be further functionalized to obtain the desired compounds .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 8-(aminomethyl)cubane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aminomethyl group.
Substitution: The compound can participate in substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Methyl 8-(aminomethyl)cubane-1-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 8-(aminomethyl)cubane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique cubic structure allows it to fit into binding sites that are otherwise inaccessible to planar molecules. This property enhances its potential as a bioisostere, enabling it to mimic the behavior of other biologically active compounds .
Comparación Con Compuestos Similares
Cubane (C₈H₈): The parent compound with a cubic structure.
1,4-Cubanedicarboxylic Acid: A common precursor for the synthesis of various cubane derivatives.
Octafluorocubane (C₈F₈): A fluorinated derivative with unique electronic properties.
Uniqueness: Methyl 8-(aminomethyl)cubane-1-carboxylate stands out due to its aminomethyl group, which provides additional functionalization possibilities. This makes it a versatile compound for further chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
methyl 4-(aminomethyl)cubane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,2,12H2,1H3 |
Clave InChI |
FSXFBANXWDQTKR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12C3C4C1C5C2C3C45CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)

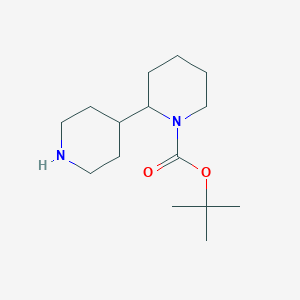
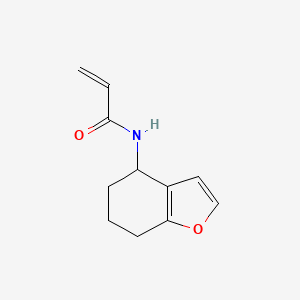

![6-{[(Tert-butoxy)carbonyl]amino}-2,2-difluoro-1,3-dioxaindane-4-carboxylicacid](/img/structure/B13564273.png)
![1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride](/img/structure/B13564275.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![3-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564287.png)
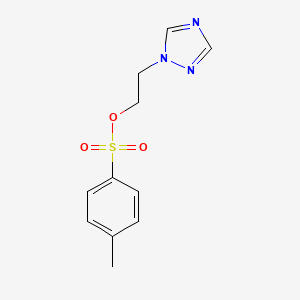

![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)
